![molecular formula C8H9ClN2O2 B561326 7-Amino-4H-benzo[1,4]oxazin-3-one hydrochloride CAS No. 105202-20-8](/img/structure/B561326.png)
7-Amino-4H-benzo[1,4]oxazin-3-one hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as 4H-benzo[d][1,3]oxazin-4-ones, has been reported . A common method involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . The reaction can also be carried out under microwave conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “7-Amino-4H-benzo[1,4]oxazin-3-one hydrochloride” are not explicitly mentioned in the available resources .Scientific Research Applications
Histone Deacetylase Inhibition
7-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride: has been explored for its potential as a histone deacetylase (HDAC) inhibitor . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This compound’s inhibition of HDAC can impact gene expression, making it a target for cancer treatment .
Anticancer Activity
Related compounds have shown promise in anticancer assays , with certain derivatives demonstrating cytotoxicity against human cancer cell lines, including colon, prostate, and lung cancers. The compound’s ability to induce cell cycle arrest and apoptosis in cancer cells is a significant area of research .
Corrosion Inhibition
Structurally similar compounds have been studied for their corrosion inhibition properties . These studies are crucial for developing new materials that can prevent corrosion in various industries, including construction and metal processing.
Safety and Hazards
properties
IUPAC Name |
7-amino-4H-1,4-benzoxazin-3-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2.ClH/c9-5-1-2-6-7(3-5)12-4-8(11)10-6;/h1-3H,4,9H2,(H,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFVQOXMVRDWNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=C(C=C2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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